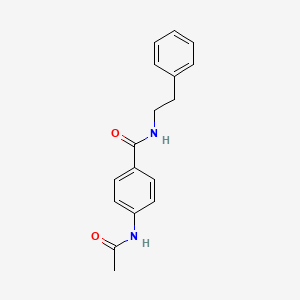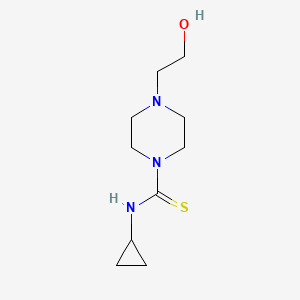
1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement and bonding of its atoms. It would likely involve aromatic rings (due to the presence of benzoyl and phenyl groups) and a piperidine ring. The exact structure would depend on the positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties are typically determined experimentally. Unfortunately, there is no available data on these properties for this specific compound .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide” (Cambridge id 6958082):
Pharmacological Research
This compound is studied for its potential pharmacological properties, particularly as an analgesic and sedative. Researchers are investigating its efficacy and safety profile compared to existing medications. Its structural similarity to methaqualone suggests it might have similar effects, making it a candidate for developing new therapeutic agents .
Neuroscience
In neuroscience, this compound is explored for its effects on the central nervous system. Studies focus on its interaction with neurotransmitter systems, such as GABAergic and dopaminergic pathways. Understanding these interactions can provide insights into its potential use in treating neurological disorders like anxiety, depression, and epilepsy .
Toxicology
Toxicological studies are crucial to determine the safety and potential risks associated with this compound. Researchers examine its acute and chronic toxicity, metabolic pathways, and potential for abuse. These studies help in assessing the compound’s safety profile and regulatory requirements for its use in humans .
Medicinal Chemistry
In medicinal chemistry, this compound is a subject of interest for its potential to be modified into more effective drugs. Researchers are exploring various derivatives and analogues to enhance its pharmacokinetic and pharmacodynamic properties. This can lead to the development of new medications with improved efficacy and reduced side effects .
Forensic Science
Forensic scientists study this compound to understand its presence and effects in cases of drug abuse and poisoning. Its structural similarity to known recreational drugs makes it relevant in forensic toxicology for identifying and quantifying its presence in biological samples. This helps in legal and medical investigations .
Synthetic Chemistry
Synthetic chemists are interested in developing efficient methods for synthesizing this compound and its analogues. Research focuses on optimizing reaction conditions, yields, and purity. These advancements can facilitate large-scale production for further research and potential pharmaceutical applications .
Behavioral Studies
Behavioral studies investigate the effects of this compound on animal models to understand its impact on behavior and cognition. These studies can provide insights into its potential therapeutic uses and side effects, contributing to the development of safer and more effective treatments for various mental health conditions .
Pharmacokinetics and Pharmacodynamics
Research in this area focuses on understanding how the compound is absorbed, distributed, metabolized, and excreted in the body. Studies also examine its mechanism of action at the molecular level. This information is crucial for determining appropriate dosages and predicting therapeutic outcomes .
Wirkmechanismus
Target of Action
The compound, 1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide, is a vesicular monoamine transporter 2 (VMAT2) inhibitor . VMAT2 is a protein that transports neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles for storage and later release . Inhibition of VMAT2 reduces the storage and release of these neurotransmitters .
Mode of Action
The compound acts by inhibiting VMAT2, which leads to a reduction in the storage and release of neurotransmitters . This diminishes the overstimulation of supersensitive D2 dopamine receptors in the motor striatum, a condition that causes tardive dyskinesia . By inhibiting VMAT2, the compound trims dopamine release in the motor striatum, resulting in stronger “stop” signals and weaker “go” signals .
Biochemical Pathways
The compound affects the dopamine neurotransmission pathway . By inhibiting VMAT2, it reduces the storage and release of dopamine, thereby curtailing the overstimulation of supersensitive D2 dopamine receptors in the motor striatum . This results in stronger “stop” signals and weaker “go” signals, leading to robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug action, influencing the bioavailability and therapeutic efficacy of a drug
Result of Action
The primary result of the compound’s action is the reduction of abnormal involuntary hyperkinetic movements associated with tardive dyskinesia . By inhibiting VMAT2 and reducing dopamine release, the compound curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum . This leads to a decrease in the “go” signals and an increase in the “stop” signals, effectively reducing the symptoms of tardive dyskinesia .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-7-3-5-9-18(15)21(25)23-13-11-17(12-14-23)20(24)22-19-10-6-4-8-16(19)2/h3-10,17H,11-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGPHNMGKNXANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)

![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)



![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)

![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)

![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)